molecular formula C11H11N3O3 B8736255 Ethyl 2-cyano-2-(picolinamido)acetate

Ethyl 2-cyano-2-(picolinamido)acetate

Cat. No. B8736255
M. Wt: 233.22 g/mol
InChI Key: BCVMMTUHDSYNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(picolinamido)acetate is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-cyano-2-(picolinamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-2-(picolinamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 2-cyano-2-(pyridine-2-carbonylamino)acetate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)9(7-12)14-10(15)8-5-3-4-6-13-8/h3-6,9H,2H2,1H3,(H,14,15)

InChI Key

BCVMMTUHDSYNGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-picolinic acid (540 mg, 4.4 mmol) in dichloromethane (5 ml) was treated with thionyl chloride (0.4 ml, 5.5 mmol) and a drop of DMF at ambient temperature. The reaction mixture is stirred at 40° C. overnight whereupon another equivalent of thionyl chloride was added and stirring was continued at 40° C. for another 2 h. All volatiles were removed and the acid chloride was suspended in dichloromethane (5 ml) and added to a pre-cooled (0° C.) solution of amino-cyano-acetic acid ethyl ester (470 mg, 3.7 mmol) and triethylamine (2.5 ml, 18.3 mmol) in dichloromethane (5 ml). The resulting reaction mixture was slowly warmed-up to 40° C. and stirred at that temperature for 4 h. The reaction mixture was partitioned between potassium hydrogen sulfate (10% aqueous solution) and dichloromethane and extracted. The organic phase was washed with water and brine, dried and the solvent was evaporated. The product was obtained after purification by silica gel chromatography using a heptane/ethyl acetate gradient as light yellow viscous oil (334 mg, 39%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of picolinic acid (1.23 g, 10 mmol), EDC.HCl (1.91 g, 10 mmol) and HOBT (1.35 g, 10 mmol) in THF (80 mL) was added DIPEA (3.6 g, 30 mmol) at ambient temperature. The reaction mixture was maintained at the same temperature for 1 hr at which time a solution of ethyl 2-amino-2-cyanoacetate (1.28 g, 10 mmol) in THF (5 mL) was added. The reaction mixture was stirred at ambient temperature for additional 6 hr. It was then concentrated, and the residue was purified by silica gel column chromatography (5:1 PE/EtOAc) to give ethyl 2-cyano-2-(picolinamido)acetate (0.7 g, 30%) as yellow solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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